molecular formula C7H6ClN5O B7934659 N-(6-chloro-1H-purin-2-yl)acetamide

N-(6-chloro-1H-purin-2-yl)acetamide

Cat. No.: B7934659
M. Wt: 211.61 g/mol
InChI Key: RZZCIBFHZYEENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-1H-purin-2-yl)acetamide (CAS 149948-30-1) is a synthetically versatile purine derivative of significant interest in medicinal chemistry. The compound features a 6-chloro substituent and a 2-acetamide group on the purine scaffold, making it a valuable precursor for nucleophilic substitution reactions and further functionalization. The purine core is a fundamental building block in nucleic acids and numerous bioactive molecules, underpinning its importance in chemical biology and drug discovery research . This compound serves as a key synthetic intermediate for the development of novel purine-based pharmacophores. Research indicates that purine derivatives exhibit a broad spectrum of biological activities, including potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . The 6-chloro group is a well-established reactive handle, allowing researchers to introduce various amines and other nucleophiles to create a diverse library of analogs for structure-activity relationship (SAR) studies . The structural motifs accessible from this intermediate are relevant for investigating mechanisms such as kinase inhibition and the impairment of nucleic acid synthesis . Research Applications: Medicinal Chemistry: A versatile building block for the design and synthesis of new bioactive molecules targeting various disease pathways . Anticancer Agent Development: Exploration of purine conjugates as potential cytotoxic agents and inhibitors of DNA biosynthesis . Kinase Inhibitor Research: Serves as a core scaffold for creating potential cyclin-dependent kinase (CDK) and other kinase inhibitors . Antiviral and Antimicrobial Discovery: A precursor for compounds evaluated against viruses like HSV-1 and various microbial pathogens . Handling and Storage: Store in an inert atmosphere at 2-8°C. Handle with appropriate precautions in a well-ventilated environment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-chloro-1H-purin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZCIBFHZYEENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=NC=NC2=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC2=NC=NC2=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 6 Chloro 1h Purin 2 Yl Acetamide

Retrosynthetic Analysis of N-(6-chloro-1H-purin-2-yl)acetamide

A retrosynthetic analysis of this compound simplifies the molecule into readily available or synthetically accessible precursors. The most logical disconnection is the amide bond, which retrosynthetically cleaves the molecule into two key synthons: 2-amino-6-chloropurine (B14584) and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

Further deconstruction of the 2-amino-6-chloropurine intermediate points to several foundational starting materials. One common precursor is guanine , which can be chlorinated and subsequently acylated. An alternative route involves the construction of the purine's dual-ring system from a substituted pyrimidine (B1678525), such as 2,4,5-triamino-6-chloropyrimidine , through imidazole (B134444) ring closure. google.com This systematic breakdown allows chemists to design and evaluate multiple synthetic routes based on precursor availability, cost, and process efficiency.

Diverse Synthetic Pathways to this compound from Precursor Chemicals

Multiple synthetic pathways have been developed to produce this compound, often focusing on the efficient construction and modification of the purine (B94841) core.

The most direct route to this compound is the acetylation of the exocyclic amino group of 2-amino-6-chloropurine . This key intermediate is itself synthesized through various methods.

One established method involves the chlorination of guanine or its acylated derivatives. For instance, reacting 2,9-diacetylguanine with a chlorinating agent like phosphorus oxychloride in the presence of a phase transfer catalyst, such as tetraethylammonium (B1195904) chloride or methyltriethylammonium chloride, yields the 2-acylated-6-chloro derivative. prepchem.comgoogleapis.comgoogle.com Subsequent hydrolysis can then remove the acyl group at the N9 position to provide the target precursor. googleapis.comgoogle.com Another approach starts from the imidazole ring closure of 2,4,5-triamino-6-chloropyrimidine using reagents like triethyl orthoformate. google.com

Once 2-amino-6-chloropurine is obtained, it can be acetylated. A common method involves treating it with acetic anhydride . However, this reaction requires careful control to achieve selective mono-acetylation.

N-acylation is a fundamental transformation in the synthesis of purine derivatives. nih.gov However, the N-acetylation of 2-amino-6-chloropurine presents a significant challenge: the potential for multiple acetylations. The purine ring contains several reactive nitrogen atoms, and both the exocyclic 2-amino group and the N9-position are susceptible to acetylation by agents like acetic anhydride .

Studies have shown that treating 2-amino-6-chloropurine with acetic anhydride can lead to the formation of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide , a bis-acetylated product, as a major component. This occurs because after the initial, desired acetylation at the 2-amino group, a second acetylation can occur at the N9 position of the purine ring. General strategies in nucleoside chemistry sometimes employ activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) and catalysts to facilitate the formation of the amide bond under controlled conditions. nih.gov

Optimizing reaction conditions is crucial to favor the formation of the desired mono-acetylated product, this compound, and minimize the bis-acetylated byproduct. Key parameters include the choice of catalyst, stoichiometry, and temperature.

In a study using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid catalyst, the reaction of 2-amino-6-chloropurine with one equivalent of acetic anhydride yielded the bis-acetylated product in 49% yield. Increasing the stoichiometry to two equivalents of the anhydride raised the yield of the same bis-acetylated product to 59%, highlighting the difficulty in achieving mono-acetylation.

To mitigate this, several strategies can be employed:

Low-Temperature Reactions: Conducting the acetylation at lower temperatures (e.g., 0–5°C) can help slow down the rate of the second acetylation, potentially allowing the mono-acetylated product to be isolated.

Protecting Groups: A protecting group strategy, such as using tert-butoxycarbonyl (Boc) to temporarily block the reactive N9 position, could prevent the unwanted second acetylation.

Process Control: In the synthesis of the 2-amino-6-chloropurine precursor from 2,9-diacetylguanine , the reaction is preferably carried out in a polar inert organic solvent like acetonitrile (B52724) at elevated temperatures (30-100°C) to ensure efficient chlorination. googleapis.com

The table below summarizes the outcomes of the acetylation of 2-amino-6-chloropurine under specific catalytic conditions.

Starting MaterialAcetic Anhydride (Equivalents)CatalystProductYield (%)
2-amino-6-chloropurine1TMSOTfN-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide49
2-amino-6-chloropurine2TMSOTfN-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide59
This compound1TMSOTfN-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide72

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the derivatization of heterocyclic scaffolds, including purines. nih.gov Reactions such as Suzuki and Buchwald-Hartwig couplings are frequently employed to introduce carbon or nitrogen substituents onto the purine ring. For instance, palladium catalysts have been used to functionalize the C6 position of the purine core. mdpi.com

However, for the specific synthesis of this compound, the key transformation is an N-acetylation, not a cross-coupling reaction. While palladium-catalyzed aminocarbonylation is a known method for amide bond formation, its direct application to acetylate 2-amino-6-chloropurine is not the standard or documented approach. mdpi.com The primary synthetic routes rely on classical acylation with an activated acetic acid derivative. Therefore, palladium-catalyzed reactions are more relevant for subsequent modifications of the this compound scaffold rather than its primary synthesis.

Advanced Synthetic Techniques and Green Chemistry Approaches in the Preparation of this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. In the context of synthesizing this compound and its precursors, several advanced and green approaches have been reported.

One notable development is a synthetic route to 2-amino-6-chloropurine that avoids hazardous reagents like phosphorus pentasulfide and chlorine gas, as detailed in patent CN113234077B. Another green approach for the synthesis of this key intermediate involves using a reusable ionic liquid, 1-(1-Propylsulfonic)-3-methylimidazolium chloride ([PSMIM]Cl), as a catalyst under solvent-free conditions. This method offers milder reaction conditions, short reaction times, and good to excellent yields, with the catalyst being recoverable and reusable. researchgate.net

Furthermore, the use of energy sources like ultrasound radiation has been shown to accelerate reactions and shorten synthesis times for related purine derivatives, representing an advanced technique that could potentially be applied to this synthesis. nih.gov

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. For the synthesis of this compound and related heterocyclic compounds, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to improved yields and cleaner reaction profiles. nih.govresearchgate.net

The synthesis of acetamide (B32628) derivatives, which shares a common structural feature with the target compound, has been shown to benefit from microwave irradiation. nih.gov In a typical approach, the reaction of a chloro-substituted precursor with an amine can be performed in a suitable solvent like acetonitrile or dimethylformamide (DMF) within a monomodal microwave reactor. nih.govnih.gov The process allows for rapid and uniform heating of the reaction mixture, which is difficult to achieve with conventional oil baths. nih.gov This precise temperature control can minimize the formation of byproducts.

Research on the synthesis of similar heterocyclic structures, such as quinazolinone derivatives, has demonstrated the clear advantages of microwave irradiation. nih.gov In a comparative study, reactions that required 6 hours of conventional reflux heating were completed in just 2-3 minutes under microwave conditions, with comparable or slightly improved yields. nih.gov This efficiency is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Derivatives

Method Reaction Time Power/Temperature Yield Reference
Conventional Heating 6 hours Reflux Moderate to Good nih.gov
Microwave Irradiation 2-3 minutes 200-400 W Good nih.gov

Data is generalized from the synthesis of related quinazolinone derivatives.

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents a promising methodology for the synthesis of this compound. This technique offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and superior scalability compared to traditional batch processes. nih.gov

The synthesis of the target molecule typically involves multiple steps, such as the chlorination of a purine core and subsequent amidation. Each of these steps could be adapted into a module within a continuous flow system.

Chlorination Step: The use of hazardous reagents like phosphorus oxychloride (POCl₃) could be managed more safely in a closed-loop flow reactor, minimizing operator exposure and allowing for precise temperature control to prevent runaway reactions.

Amidation Step: The reaction of 2-amino-6-chloropurine with an acetylating agent could be performed by passing the reagents through a heated tube or a packed-bed reactor containing a solid-supported catalyst or reagent. This would allow for efficient mixing and heat transfer, leading to high conversion rates in short residence times. nih.gov

Multi-step flow syntheses have been successfully implemented for other complex active pharmaceutical ingredients (APIs), demonstrating the potential for producing this compound with high purity and yield in an automated, continuous fashion. nih.gov

Solvent-Free or Aqueous Media Reactions for this compound Synthesis

In line with the principles of green chemistry, the use of solvent-free conditions or aqueous media for the synthesis of this compound is highly desirable. These approaches aim to reduce the environmental impact associated with volatile organic solvents.

Aqueous Media Synthesis: The synthesis of related purine derivatives has been successfully carried out in aqueous solutions. For instance, N-(purin-6-yl)amino acids have been synthesized by reacting 6-chloropurine (B14466) with omega-amino acids in an aqueous sodium carbonate solution under reflux. nih.gov This demonstrates the feasibility of using water as a solvent for nucleophilic substitution reactions on the purine ring. Adapting this method for the acetylation of 2-amino-6-chloropurine could provide a more sustainable synthetic route. A primary challenge that may arise is the low solubility of certain intermediates in aqueous media. nih.gov

Solvent-Free Reactions: Solvent-free, or solid-state, reactions represent another green chemistry approach. cmu.edu This method involves mixing the solid reactants, sometimes with a catalytic amount of a non-volatile liquid or by grinding, to initiate the reaction. For the final step in the synthesis of this compound, the solid-state acylation of 2-amino-6-chloropurine could potentially be achieved, thereby eliminating the need for any solvent and simplifying product work-up. cmu.edu While specific examples for this compound are not prevalent, the methodology has been successfully applied to other organic transformations like Michael additions and epoxidations. cmu.edu

Considerations for Laboratory Scale-Up of this compound Synthesis

Scaling up the synthesis of this compound from the research laboratory to pilot or production scale requires careful consideration of several factors to ensure efficiency, safety, and product quality.

A key challenge lies in the initial chlorination step, which often employs hazardous and corrosive reagents like phosphorus oxychloride. On a large scale, handling such materials necessitates specialized equipment and stringent safety protocols. An alternative synthetic pathway that avoids these harsh reagents is highly preferable for scale-up. One such patented method involves a novel cyclization to create the 2-amino-6-chloropurine intermediate, which is reported to be more suitable for large-scale production.

Table 2: Key Parameters for Synthesis Scale-Up

Parameter Consideration Importance
Reagent Stoichiometry Precise control of the ratio of reactants (e.g., 1:1.2 for amine to acylating agent) is critical. Affects reaction completion, yield, and impurity profile.
Temperature Control Maintaining optimal temperature (e.g., 60–80°C for amide coupling) is crucial. Prevents byproduct formation and ensures consistent reaction rates.
Solvent Selection Choice of solvent (e.g., DMF, DCM) impacts reaction kinetics and purification. Affects solubility, reaction time, and downstream processing.

| Purification Method | Post-reaction purification is essential for isolating the product at high purity. | Column chromatography is common at the lab scale, but may be inefficient for large quantities, necessitating exploration of crystallization or other methods. |

Furthermore, the final purification step is a critical bottleneck in scaling up. While column chromatography on silica (B1680970) gel is effective for small quantities, it becomes costly and time-consuming at larger scales. Developing a robust crystallization procedure for the final product is therefore a crucial aspect of process development for the large-scale synthesis of this compound, aiming for a purity of 98% or higher as measured by HPLC.

Theoretical and Computational Investigations of N 6 Chloro 1h Purin 2 Yl Acetamide

Quantum Chemical Calculations of N-(6-chloro-1H-purin-2-yl)acetamide

Quantum chemical calculations are a cornerstone of modern chemical research, providing insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For this compound, specific data from these types of calculations are not present in the surveyed literature.

Electronic Structure, Frontier Molecular Orbitals, and Energy Gap Analysis of this compound

An analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is fundamental to predicting a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. For this compound, specific calculated values for HOMO and LUMO energies and the corresponding energy gap have not been reported in the scientific literature.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
Energy Gap (eV)Data not available

Electrostatic Potential Surface and Charge Distribution Analysis of this compound

The molecular electrostatic potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. While the principles of MESP analysis are well-established, a specific MESP map and detailed charge distribution analysis for this compound are not available in published research. Such an analysis would identify the electron-rich and electron-deficient regions of the molecule, providing clues to its intermolecular interactions.

Density Functional Theory (DFT) Studies on Reactivity Indices of this compound

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. From DFT calculations, various reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be derived. These indices provide a quantitative measure of a molecule's reactivity. A search for DFT-derived reactivity indices for this compound did not yield any specific data.

Table 2: DFT-Derived Reactivity Indices for this compound

Reactivity IndexValue
Chemical Potential (μ)Data not available
Hardness (η)Data not available
Softness (S)Data not available
Electrophilicity Index (ω)Data not available

Conformational Analysis and Tautomerism of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and the presence of different tautomeric forms.

Exploration of Stable Conformations and Energy Minima of this compound

The acetamide (B32628) substituent in this compound can rotate, leading to different stable conformations. A thorough conformational analysis would identify the most stable conformers and their relative energies. However, no studies detailing the exploration of stable conformations and their corresponding energy minima for this specific molecule have been published.

Tautomeric Preference and Interconversion Barriers of this compound

Purine (B94841) derivatives can exist in different tautomeric forms due to the migration of protons between nitrogen atoms in the purine ring. Theoretical studies on the tautomerism of the parent compound, purine, and its other derivatives have been conducted. However, a specific investigation into the tautomeric preferences of this compound and the energy barriers for interconversion between these tautomers is absent from the current body of scientific literature.

Molecular Dynamics Simulations of this compound in Explicit Solvent Models

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, conducting MD simulations in an explicit solvent model, such as a water box, provides a realistic representation of its behavior in a physiological environment. nih.govnih.gov These simulations can reveal crucial information about the compound's conformational flexibility, solvation properties, and intramolecular interactions.

The process involves placing the 3D structure of this compound into a simulated box of water molecules. The interactions between all atoms are then calculated using a force field, and the system's evolution is tracked over a set period, typically nanoseconds to microseconds.

Key insights from hypothetical MD simulations could include:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the compound's backbone atoms over the simulation time would indicate its structural stability.

Solvent Accessible Surface Area (SASA): This metric helps to understand the exposure of different parts of the molecule to the solvent, which is critical for its solubility and ability to interact with biological targets.

Hydrogen Bonding: MD simulations can quantify the number and duration of hydrogen bonds formed between the purine scaffold, the acetamide group, and the surrounding water molecules, which influences its solubility and interaction patterns.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterValue/Description
Software GROMACS, AMBER
Force Field AMBER, CHARMM
Solvent Model TIP3P or SPC/E water
System Size ~10,000 atoms (compound + solvent)
Simulation Time 100 ns
Temperature 300 K
Pressure 1 atm

In Silico Prediction of Molecular Interactions and Target Binding for this compound

Predicting how this compound might interact with biological macromolecules is a key step in elucidating its potential mechanism of action. In silico methods are invaluable for generating hypotheses about its biological targets.

Ligand-Based Virtual Screening Methodologies for this compound Analogues

Ligand-based virtual screening is a computational technique used to identify molecules with similar properties to a known active compound. mdpi.comnih.gov If this compound were found to have a desirable biological activity, this method could be used to search large chemical databases for analogues with potentially improved properties.

The process typically involves creating a pharmacophore model based on the key chemical features of this compound that are presumed to be essential for its activity. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model is then used as a 3D query to screen databases for molecules that match the pharmacophore.

Table 2: Hypothetical Pharmacophore Model for this compound

Pharmacophore FeatureLocation on Compound
Hydrogen Bond DonorN-H of the purine ring, N-H of the acetamide
Hydrogen Bond AcceptorN atoms in the purine ring, C=O of the acetamide
Aromatic RingPurine ring system
Hydrophobic FeatureChloro group

Structure-Based Molecular Docking Studies with Hypothesized Biological Targets for this compound

Given that many purine analogues are known to interact with protein kinases, a plausible hypothesized biological target for this compound could be a member of this enzyme family, such as Epidermal Growth Factor Receptor (EGFR) or BRAF kinase. mdpi.com Structure-based molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. nih.govnih.govrsc.org

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

Hypothesized Targets and Rationale:

Protein Kinases (e.g., EGFR, BRAF): The purine scaffold is a common feature in many kinase inhibitors, often mimicking the adenine (B156593) ring of ATP. mdpi.com

Cyclooxygenase (COX) Enzymes: Some purine derivatives have shown anti-inflammatory activity through inhibition of COX enzymes. rsc.org

Analysis of Binding Modes and Interaction Fingerprints of this compound

The output of a molecular docking simulation provides a detailed picture of the binding mode of this compound within the active site of a hypothesized target. This includes identifying the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

An interaction fingerprint is a way to summarize these complex interactions into a simplified format. This allows for the comparison of binding modes across different ligands or different protein targets.

Table 3: Hypothetical Binding Interactions of this compound with a Hypothesized Kinase Target

Interacting ResidueInteraction TypePart of Ligand Involved
ValineHydrophobicChloro-purine ring
LeucineHydrophobicAcetamide methyl group
AlanineHydrophobicPurine ring
Aspartic AcidHydrogen BondN-H of acetamide
LysineHydrogen BondN atoms of purine ring
PhenylalaninePi-StackingPurine ring

Biological Activities and Mechanisms of N 6 Chloro 1h Purin 2 Yl Acetamide in Vitro and Cellular Studies

Molecular Target Identification and Validation for N-(6-chloro-1H-purin-2-yl)acetamide

The precise molecular targets of this compound are a subject of ongoing research. As a purine (B94841) analog, its structural similarity to endogenous purines suggests potential interactions with a wide range of biological macromolecules, including enzymes and receptors that recognize purine-based structures. The chloro-substituted purine core linked to an acetamide (B32628) group provides a unique chemical scaffold that may confer specificity for certain protein binding sites.

Enzyme Inhibition Kinetics and Mechanism Studies of this compound (In Vitro)

Detailed enzyme inhibition kinetic studies for this compound are not extensively documented in publicly available literature. However, based on the compound's structural class, it is plausible that it could act as an inhibitor of enzymes involved in purine metabolism or signaling pathways. For instance, purine analogs are known to target enzymes such as kinases, polymerases, and transferases. The mechanism of inhibition could be competitive, non-competitive, or uncompetitive, depending on the specific enzyme and the nature of the binding interaction.

To illustrate the types of data obtained from such studies, the following hypothetical data table outlines potential kinetic parameters for the inhibition of a generic kinase by this compound.

EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
Kinase X5.22.8Competitive
Kinase Y15.89.5Non-competitive

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Receptor Binding Assays and Affinity Determination for this compound (In Vitro)

Similar to enzyme inhibition studies, specific receptor binding affinities for this compound are not well-defined in the available scientific literature. Receptor binding assays are crucial for determining the affinity (typically represented by the dissociation constant, Kd) and specificity of a ligand for a particular receptor. Given its purine structure, potential targets could include purinergic receptors (e.g., adenosine (B11128) and P2Y receptors), which are involved in a multitude of physiological processes.

A hypothetical data table summarizing potential receptor binding affinities is presented below to demonstrate the type of information generated from these assays.

ReceptorKd (nM)Bmax (fmol/mg protein)Assay Type
Adenosine A1 Receptor150850Radioligand Binding
P2Y12 Receptor8501200Fluorescence Polarization

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Investigation of Protein-Ligand Interactions using Biophysical Techniques for this compound (In Vitro)

A variety of biophysical techniques are instrumental in elucidating the direct interaction between a small molecule like this compound and its protein target. dntb.gov.ua These methods provide insights into the binding affinity, stoichiometry, thermodynamics, and structural details of the interaction.

Commonly employed biophysical techniques include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. nih.gov It provides kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to identify the binding site of a ligand on a protein and to characterize the structural changes that occur upon binding. nih.gov

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and the key intermolecular interactions. nih.gov

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: DSF measures the change in the melting temperature (Tm) of a protein upon ligand binding. nih.gov An increase in Tm is indicative of ligand binding and stabilization of the protein. nih.gov

A hypothetical data table summarizing potential results from biophysical studies is shown below.

TechniqueProtein TargetParameterValue
ITCKinase ZKd1.5 µM
SPRBromodomain Xka (1/Ms)2.5 x 10^4
SPRBromodomain Xkd (1/s)5.0 x 10^-2
NMRProtein YChemical Shift PerturbationObserved in specific residues
DSFProtein ZΔTm+3.5 °C

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Cellular Responses to this compound (In Vitro Cell Lines)

Modulation of Cellular Proliferation and Viability by this compound

While specific studies on this compound are limited, related compounds with substituted benzamide (B126) structures have demonstrated the ability to reduce the proliferation of cancer cell lines in a dose-dependent manner. nih.gov The antiproliferative activity is often assessed using assays such as the MTT or MTS assay, which measure metabolic activity as an indicator of cell viability, or by direct cell counting. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying antiproliferative effects.

The following table provides a hypothetical example of the antiproliferative activity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer12.5
HCT116Colon Cancer8.9
A549Lung Cancer21.3

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Induction of Apoptosis, Necrosis, and Autophagy Pathways by this compound

Compounds structurally related to this compound, such as substituted 2-hydroxy-N-(arylalkyl)benzamides, have been shown to induce apoptosis in cancer cells. nih.gov The induction of apoptosis, a form of programmed cell death, is a desirable characteristic for anti-cancer agents.

Key markers and assays used to investigate the induction of cell death pathways include:

Apoptosis:

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Caspase Activation: Caspases are a family of proteases that are key mediators of apoptosis. Assays can measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis. nih.gov

Necrosis: Necrosis is a form of unregulated cell death that results in cell swelling and lysis. It can be detected by the release of intracellular contents, such as lactate (B86563) dehydrogenase (LDH), into the culture medium.

Autophagy: Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. It can be monitored by detecting the conversion of LC3-I to LC3-II, the formation of autophagosomes, and the degradation of autophagy-specific substrates like p62/SQSTM1.

A hypothetical data table summarizing the effects of this compound on cell death pathways is presented below.

Cell LineTreatment Concentration (µM)Apoptosis (% of cells)Caspase-3 Activation (fold change)Necrosis (% of cells)LC3-II/LC3-I Ratio (fold change)
HCT1161035%4.25%1.8
HCT1162568%8.58%2.5

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Cell Cycle Analysis and Regulation by this compound

Purine analogs are well-documented for their profound impact on cell cycle progression, a cornerstone of their application in anticancer therapies. tandfonline.comnih.gov These compounds, by mimicking endogenous purines, can interfere with the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis. The regulatory machinery of the cell cycle, orchestrated by cyclin-dependent kinases (CDKs), is a primary target for these analogs. nih.gov

Influence of this compound on Specific Intracellular Signaling Cascades

The purine framework is central to a vast array of intracellular signaling events. proquest.comucdavis.edu Endogenous purines like adenosine and ATP are key players in purinergic signaling, a complex communication network that governs numerous cellular processes including proliferation, differentiation, and apoptosis. proquest.com Purinergic signaling is mediated by a family of P1 (adenosine) and P2 (ATP) receptors, which upon activation, trigger a cascade of downstream signaling events. nih.govnih.gov

Given its structural resemblance to endogenous purines, this compound could potentially modulate these signaling pathways. Purine derivatives can act as agonists or antagonists at purinergic receptors, thereby influencing cellular responses. ucdavis.edu Furthermore, intracellular purine metabolism itself can impact signaling, for example, through the generation of reactive oxygen species (ROS) by enzymes like xanthine (B1682287) oxidase. nih.gov The interaction of purine analogs with kinases and other signaling proteins is a critical aspect of their biological activity. researchgate.net While the specific intracellular signaling cascades affected by this compound remain to be elucidated, its purine core suggests a high likelihood of interaction with the intricate network of purinergic signaling pathways.

This compound as an Antimicrobial Agent (In Vitro)

The quest for novel antimicrobial agents has led to the exploration of diverse chemical scaffolds, including purine and acetamide derivatives. Several studies have highlighted the potential of these classes of compounds in combating bacterial, fungal, and viral infections.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination of this compound (In Vitro)

While direct data on the antibacterial activity of this compound is scarce, research on related compounds offers valuable insights. For instance, a series of sulfonamide derivatives of 6-chloropurine (B14466) have demonstrated promising antibacterial activity. researchgate.netacgpubs.org Similarly, various N-phenylacetamide derivatives have shown moderate to high antibacterial efficacy against a range of bacterial strains. irejournals.com The presence of a chloro group in acetamide derivatives has been suggested to enhance their antibacterial potency. nih.gov

To illustrate the potential antibacterial profile, the following table presents MIC values for related acetamide and 6-chloropurine derivatives against various bacterial species.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Sulfonamide derivatives of 6-chloropurine Various strains18.0 - 25.0 researchgate.netacgpubs.org
2-Amino-N-(p-Chlorophenyl) acetamide derivatives Acinetobacter baumanniiModerate to High Activity irejournals.com
2-Amino-N-(p-Chlorophenyl) acetamide derivatives Pseudomonas aeruginosaModerate to High Activity irejournals.com
2-Amino-N-(p-Chlorophenyl) acetamide derivatives Staphylococcus aureusModerate to High Activity irejournals.com
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Klebsiella pneumoniaeModerate to Weak Activity nih.gov

These findings suggest that this compound may possess antibacterial properties that warrant further investigation to determine its specific spectrum of activity and MIC values.

Antifungal Efficacy of this compound (In Vitro)

Similar to the antibacterial landscape, the antifungal potential of this compound can be inferred from studies on analogous compounds. Sulfonamide derivatives of 6-chloropurine have also been reported to exhibit antifungal activity. researchgate.netacgpubs.org Furthermore, several 2-chloro-N-phenylacetamide derivatives have shown significant fungicidal and antibiofilm activity against fluconazole-resistant Candida species and Aspergillus flavus. scielo.brscielo.brresearchgate.net The presence of the chloro atom in the acetamide moiety appears to be crucial for its antifungal action. nih.gov

The table below summarizes the antifungal activity of related compounds.

Compound ClassFungal StrainMIC (µg/mL)Reference
Sulfonamide derivatives of 6-chloropurine Various strains18.0 - 25.0 researchgate.netacgpubs.org
2-Chloro-N-phenylacetamide Candida albicans (fluconazole-resistant)128 - 256 scielo.brresearchgate.net
2-Chloro-N-phenylacetamide Candida parapsilosis (fluconazole-resistant)128 - 256 scielo.brresearchgate.net
2-Chloro-N-phenylacetamide Aspergillus flavus16 - 256 scielo.br

These results strongly suggest that this compound could be a promising candidate for further antifungal research.

Antiviral Activity of this compound against Model Viruses (In Vitro)

Purine analogs have a long history as antiviral agents, primarily due to their ability to inhibit viral polymerases and disrupt viral replication. While no specific antiviral data for this compound was found, the broader class of 6-chloropurine derivatives has been explored for antiviral potential. For example, some pyrazolo[3,4-d]pyrimidine nucleosides, which are structurally related to purines, have been synthesized and evaluated for their biological activity. acs.org Additionally, certain acetamide derivatives have been identified as having antiviral properties. irejournals.com The development of new antiviral drugs often involves the synthesis and screening of novel heterocyclic compounds, including purine derivatives. nih.gov Further in vitro studies are necessary to determine if this compound exhibits any activity against model viruses.

Investigations into the Mechanism of Antimicrobial Action of this compound

Understanding the mechanism of action is crucial for the development of any new antimicrobial agent. For the parent compound, 6-chloropurine, it is known to be an intermediate in the synthesis of the chemotherapeutic agent 6-mercaptopurine. google.com This suggests that this compound could potentially be metabolized within microbial cells to an active form that interferes with nucleic acid synthesis.

In the case of related acetamide compounds, the mechanism of antifungal action appears to vary. For 2-chloro-N-phenylacetamide, studies against Candida species suggest that its mechanism does not involve binding to ergosterol (B1671047) or damaging the fungal cell wall. scielo.brresearchgate.net However, against Aspergillus flavus, the same compound is thought to act by binding to ergosterol and possibly inhibiting DNA synthesis. scielo.br The presence of the chloro atom is often highlighted as a key contributor to the antimicrobial activity of acetamide derivatives. nih.gov The precise mechanism of this compound would likely involve a combination of effects derived from both its 6-chloropurine core and the N-acetamide side chain, a hypothesis that requires dedicated mechanistic studies.

This compound in Cancer Research (In Vitro)

The primary focus of in vitro research on compounds related to this compound has been in the realm of oncology. The structural similarity of purine analogues to endogenous purines allows them to interfere with cellular processes vital for cancer cell proliferation and survival.

Although specific data for this compound is not extensively available in peer-reviewed literature, a commercial supplier notes its potential as an anti-cancer agent against colon, breast, and prostate cancer, and its use in the treatment of T-cell leukemia. biosynth.com

More detailed scientific evidence comes from studies on its nucleoside derivatives. A series of novel purine nucleosides, which incorporate the 2-acetamido-6-chloropurine (B1275489) core structure, have been synthesized and evaluated for their antitumor potential across various human cancer cell lines. In a notable study, these derivatives were tested for their cytotoxic activity using a sulforhodamine B (SRB) assay. researchgate.netnih.gov The results revealed that N-glycosylation of the 2-acetamido-6-chloropurine scaffold significantly enhanced its cytotoxic activity compared to the parent purine base, which showed no activity below a 30 μM concentration. ulisboa.pt

The study demonstrated that these nucleoside derivatives exhibit micromolar GI50 (50% growth inhibition) values against human melanoma (A375), lung carcinoma (A549), ovarian adenocarcinoma (OVCAR-3), and colon adenocarcinoma (HT-29) cell lines. researchgate.netnih.gov The cytotoxic potency was found to be comparable to the established chemotherapeutic agent, cladribine (B1669150) (2-chloro-2'-deoxyadenosine). researchgate.netnih.gov Interestingly, the 2-acetamido-6-chloropurine nucleosides generally displayed higher cytotoxic activity than the corresponding 6-chloropurine analogues. ulisboa.pt However, these compounds did not show selectivity when tested against a non-malignant murine embryonic fibroblast cell line (NIH 3T3). ulisboa.pt

Table 1: In Vitro Cytotoxic Activity of this compound Derivatives

Cancer Cell Line Cell Line Type Observed Effect of Derivatives
A375 Human Melanoma Micromolar GI50 values
A549 Human Lung Carcinoma Micromolar GI50 values
OVCAR-3 Human Ovarian Adenocarcinoma Micromolar GI50 values
HT-29 Human Colon Adenocarcinoma Micromolar GI50 values
K562 Chronic Myeloid Leukemia Induction of apoptosis

This table is based on data for nucleoside derivatives of this compound.

Investigations into the molecular mechanisms of action have focused on the nucleoside derivatives of this compound. A key finding is the induction of apoptosis in cancer cells. In chronic myeloid leukemia (K562) cells, the antiproliferative effect of the most effective nucleoside derivatives was determined to be a result of apoptosis induction. researchgate.net Further analysis of the cell cycle in K562 cells treated with these compounds revealed a significant arrest at the G2/M phase after 24 hours of incubation. researchgate.netnih.govulisboa.pt This indicates that these compounds interfere with the cell division process, leading to programmed cell death.

Another potential mechanism of action for the core compound, this compound, is the inhibition of cholinesterase enzymes. biosynth.com Research on novel purine nucleosides with the 2-acetamido-6-chloropurine scaffold has shown selective and potent inhibition of butyrylcholinesterase (BChE). nih.govresearchgate.net One N(7)-linked 2-acetamido-α-D-mannosylpurine derivative was identified as a highly promising competitive and selective BChE inhibitor with a Ki (inhibition constant) of 50 nM and a 340-fold selectivity for BChE over acetylcholinesterase (AChE). nih.gov While primarily investigated in the context of Alzheimer's disease, the role of BChE in cancer progression is an area of active research, suggesting this could be a relevant oncogenic pathway targeted by these compounds.

Immunomodulatory Potential of this compound (In Vitro)

The immunomodulatory properties of this compound have not been specifically detailed in available research. However, the broader class of purine analogues is known to possess immunomodulatory activities. nih.gov For instance, certain purine derivatives have been studied for their ability to modulate the function of immune cells such as monocytes in vitro. nih.gov Given that purine metabolism plays a crucial role in the function and proliferation of immune cells, it is plausible that this compound could exert immunomodulatory effects, though this requires direct experimental validation.

Omics-Based Research and Systems Biology Approaches for this compound

To date, there are no specific transcriptomic or proteomic studies available in the public domain that focus on the cellular response to this compound. Such omics-based approaches are crucial for a comprehensive, unbiased understanding of the compound's mechanism of action and for identifying novel biomarkers and therapeutic targets.

Specific transcriptomic data for this compound is not currently available. Gene expression profiling through techniques like RNA-Seq would be invaluable in identifying the genes and signaling pathways that are transcriptionally altered upon treatment with this compound. Such studies on other purine analogues have provided insights into their mechanisms, including their impact on nucleotide metabolism and cell cycle regulation. nih.govnih.gov

Similarly, there is a lack of specific proteomic studies for this compound. Proteomic analyses would enable the identification and quantification of proteins whose expression levels or post-translational modifications are altered by the compound. This would provide a more direct understanding of the affected cellular machinery and pathways, complementing any transcriptomic data. nih.gov

Metabolomic Signatures Associated with this compound Exposure (In Vitro)

Currently, there are no publicly available research studies that have investigated the metabolomic signatures associated with in vitro exposure to this compound. Metabolomic profiling, a powerful technique used to identify and quantify small molecule metabolites within a biological system, has not been applied to elucidate the specific metabolic perturbations induced by this compound in a cellular context.

In typical in vitro metabolomic studies, researchers would expose cultured cells to the compound of interest and subsequently analyze changes in the cellular metabolome using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The resulting data would highlight alterations in various metabolic pathways, providing insights into the compound's mechanism of action. However, for this compound, such data has not been reported.

Table 1: Hypothetical Data Table of Metabolomic Changes Following this compound Exposure (In Vitro)

The following table is a hypothetical representation of data that would be generated from a metabolomics study. It is for illustrative purposes only, as no such data currently exists for this compound.

MetabolitePathwayFold Changep-value
HypoxanthinePurine MetabolismN/AN/A
Inosine (B1671953) MonophosphatePurine MetabolismN/AN/A
Adenosine MonophosphatePurine MetabolismN/AN/A
Guanosine (B1672433) MonophosphatePurine MetabolismN/AN/A
LactateGlycolysisN/AN/A
CitrateTCA CycleN/AN/A

As indicated, no experimental values are available to populate this table.

Bioinformatic Integration and Pathway Analysis of Omics Data for this compound

Consistent with the absence of metabolomic data, there is no published research on the bioinformatic integration and pathway analysis of omics data for this compound. The process of bioinformatic integration involves combining different types of "omics" data (e.g., transcriptomics, proteomics, metabolomics) to construct a comprehensive model of the cellular response to a particular stimulus.

Typically, following the identification of significantly altered metabolites, bioinformatic tools such as MetaboAnalyst or the Kyoto Encyclopedia of Genes and Genomes (KEGG) would be employed to map these metabolites to specific biochemical pathways. This pathway analysis would reveal which cellular processes are most affected by the compound. For instance, given its purine-like structure, it would be hypothesized that this compound could impact purine biosynthesis, salvage pathways, or nucleotide metabolism. However, without the foundational omics data, any such analysis remains speculative.

Table 2: Hypothetical Pathway Analysis Results for this compound

This table illustrates the type of output expected from a pathway analysis. As no primary data is available, this table is purely hypothetical.

Pathway NameNo. of Significantly Altered MetabolitesPathway Impactp-value
Purine MetabolismN/AN/AN/A
Pyrimidine (B1678525) MetabolismN/AN/AN/A
Glycolysis / GluconeogenesisN/AN/AN/A
Citrate Cycle (TCA Cycle)N/AN/AN/A

The lack of empirical data for this compound prevents the identification of affected pathways and the calculation of associated statistical values.

Structure Activity Relationship Sar Studies of N 6 Chloro 1h Purin 2 Yl Acetamide Derivatives

Rational Design and Synthesis of N-(6-chloro-1H-purin-2-yl)acetamide Analogues

The design and synthesis of analogues of this compound are guided by established medicinal chemistry principles to probe and optimize biological activity. These strategies involve systematic modifications of the core structure to understand the chemical features essential for interaction with biological targets.

Strategic Modifications at the Purine (B94841) Ring System of this compound

Modifications to the purine ring system are a key strategy in the development of new analogues. The chlorine atom at the C6 position is a particularly important feature, as it can react with various nucleophiles under mild conditions, allowing for the introduction of a diverse range of substituents. nih.gov For instance, the 6-chloro group can be displaced by amines, alcohols, and thiols to generate a library of 2,6-disubstituted purine derivatives. fiu.edu

Research has shown that the nature of the substituent at the C6 position significantly influences biological activity. For example, in the context of anticancer agents, replacing the C6-chloro atom with an arylpiperazinyl system has been found to be beneficial for cytotoxic activity. nih.govnih.gov Conversely, the introduction of bulky groups at the C2 position of the purine ring is often unfavorable. nih.govnih.gov

Another strategic modification involves altering the purine core itself. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a common approach. fiveable.me For example, replacing the purine ring with other heterocyclic systems like pyrazolopyrimidines or pyrrolopyrimidines can lead to compounds with improved pharmacological profiles. mdpi.com These changes can affect the molecule's size, shape, and electronic distribution, thereby influencing its interaction with target proteins. fiveable.me

Systematic Substituent Variations on the Acetamide (B32628) Moiety of this compound

Systematic variations of the acetamide moiety at the C2 position of the purine ring provide another avenue for SAR exploration. The acetamide group itself is a crucial structural element, and modifications to it can fine-tune the biological activity of the parent compound.

One common strategy is the substitution on the acetyl group. Introducing different chemical groups can alter the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule. For example, a study on (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor demonstrated that systematic exploration of substituents on the acetamide nitrogen led to the identification of compounds with enhanced potency and favorable pharmacokinetic properties. nih.govebi.ac.uk

Furthermore, the amide bond of the acetamide can be replaced with other functional groups that act as bioisosteres. Heterocyclic rings such as triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding properties of the amide while potentially improving metabolic stability and selectivity. drughunter.com

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism is a powerful tool in drug design, and its application to the this compound scaffold allows for the exploration of a wider chemical space. fiveable.me This strategy involves replacing key structural motifs with other groups that have similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov

Ring Bioisosteres: The purine ring system itself can be replaced by other heterocyclic structures. cambridgemedchemconsulting.com For instance, pyrrolo[2,3-c]pyridines, pyrrolo[3,2-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines have been investigated as purine isosteres. mdpi.com These modifications can alter the electronic and steric properties of the central scaffold, leading to improved interactions with biological targets. mdpi.com

Functional Group Bioisosteres: The chloro and acetamide groups are also amenable to bioisosteric replacement. The chlorine atom can be substituted with other halogens (e.g., fluorine, bromine) or other small functional groups to modulate the electronic and steric properties at the C6 position. nih.gov The acetamide group can be replaced by various other functionalities, as discussed in the previous section. For example, replacing an amide bond with a 1,2,4-oxadiazole (B8745197) has been a successful strategy in the development of kinase inhibitors. fiveable.me

The table below provides examples of bioisosteric replacements that can be considered for the this compound scaffold.

Original MoietyBioisosteric ReplacementRationale
Purine RingPyrimidine (B1678525), Pyrazolopyrimidine, PyrrolopyrimidineModulate electronic properties, hydrogen bonding patterns, and solubility. fiveable.memdpi.com
Chloro GroupFluorine, Bromine, Cyano Group, Methyl GroupAlter lipophilicity, steric bulk, and electronic character. nih.gov
Acetamide GroupSulfonamide, Reverse Amide, Triazole, OxadiazoleImprove metabolic stability, modify hydrogen bonding capacity, and alter conformation. drughunter.com

Stereochemical Considerations and Enantioselective Synthesis (If Applicable)

When modifications to the this compound scaffold introduce chiral centers, stereochemistry becomes a critical factor in determining biological activity. Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, can also be a consideration, particularly with bulky substituents that hinder free rotation. mdpi.com

The synthesis of stereochemically pure compounds is often necessary to evaluate the activity of individual enantiomers or diastereomers. Research on N-(purin-6-yl)dipeptides has highlighted the potential for racemization during synthesis, emphasizing the need for careful selection of coupling reagents and reaction conditions to maintain stereochemical integrity. nih.gov For example, a method based on the nucleophilic substitution of the chlorine in 6-chloropurine (B14466) with a chiral nucleophile was found to be free of racemization. nih.gov

In cases where chiral centers are introduced, enantioselective synthesis methods are employed to produce a single enantiomer. This allows for a more precise understanding of the SAR, as the biological activity can differ significantly between enantiomers.

Comparative Biological Evaluation of this compound Analogues (In Vitro)

The in vitro biological evaluation of newly synthesized this compound analogues is essential to determine their activity and establish SAR. These assays are typically conducted on isolated enzymes, receptors, or cell lines.

For instance, in the development of anticancer agents, the cytotoxic activity of 2,6,9-trisubstituted purine derivatives was evaluated against a panel of human tumor cell lines. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values obtained from these assays provide a quantitative measure of the potency of each compound.

A study on nucleoside analogues with a 6-chloropurine base evaluated their anti-SARS-CoV activity using plaque reduction and yield reduction assays. nih.gov The results revealed that compounds with an unprotected 5'-hydroxyl group and those with a benzoylated 5'-hydroxyl group exhibited promising antiviral activity. nih.gov

The table below presents hypothetical in vitro data for a series of this compound analogues, illustrating how SAR can be deduced from such evaluations.

CompoundR1 (C6-substituent)R2 (Acetamide N-substituent)Target Enzyme Inhibition (IC50, µM)
1 ClH10.5
2a NH-CyclopropylH5.2
2b NH-PhenylH15.8
3a ClMethyl8.1
3b ClEthyl12.3
4 O-MethylH> 50

From this hypothetical data, one could infer that a small, non-aromatic substituent at the C6 position (Compound 2a) is favorable for activity, while a bulky aromatic group (Compound 2b) is detrimental. Similarly, a small alkyl substituent on the acetamide nitrogen (Compound 3a) is better tolerated than a larger one (Compound 3b). Replacement of the chloro group with a methoxy (B1213986) group (Compound 4) leads to a significant loss of activity.

Establishment of Quantitative Structure-Activity Relationships (QSAR) for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using statistical methods. tandfonline.com These models can be used to predict the activity of novel compounds and to gain insights into the structural features that are important for activity.

For a series of substituted purine derivatives, 2D-QSAR models have been developed to understand their inhibitory activity against c-Src tyrosine kinase. tandfonline.comresearchgate.net In these studies, the biological activities (IC50 values) are converted to pIC50 (-log IC50) and used as the dependent variable. tandfonline.com Various physicochemical descriptors, such as molecular weight, lipophilicity (logP), and electronic parameters, are used as independent variables.

A typical 2D-QSAR equation might look like: pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

For example, a QSAR model for a series of purine derivatives showed that the biological activity was correlated with descriptors such as the bromine count, an electrotopological state index (SsClE-index), and molecular weight. tandfonline.com Another study on a different set of purine analogues found that descriptors like the SsCH3E-index, H-Donor Count, and T_2_Cl_3 were important for activity. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. nih.gov In a study of 2,6,9-trisubstituted purine derivatives, CoMFA revealed that steric properties had a greater influence on cytotoxicity than electronic properties. nih.govresearchgate.net The contour maps generated from CoMFA can visualize regions where steric bulk is favored or disfavored, guiding the design of more potent analogues. researchgate.net

The successful development of a robust QSAR model for a series of this compound analogues would require a dataset of compounds with a wide range of structural diversity and corresponding biological activity data.

2D and 3D-QSAR Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogues.

2D-QSAR studies of this compound derivatives would involve the calculation of a variety of molecular descriptors from the two-dimensional representation of the molecules. These descriptors can include physicochemical properties such as molecular weight, logP (lipophilicity), and polar surface area, as well as topological indices that describe molecular branching and connectivity. By correlating these descriptors with the observed biological activity of a training set of compounds, a predictive model can be built.

3D-QSAR takes this a step further by considering the three-dimensional structure of the molecules. This approach is particularly insightful as it can provide a visual representation of how different structural features in specific regions of space influence biological activity. For a series of this compound analogues, a 3D-QSAR study would typically involve aligning the molecules based on a common scaffold and then calculating steric and electrostatic fields around them.

While specific QSAR studies on this compound are not extensively reported in the public domain, research on structurally related purine derivatives provides a strong precedent. For instance, 3D-QSAR analysis has been successfully applied to a series of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives to elucidate their analgesic properties. nih.gov In such a study, a statistically significant equation was derived that could predict the analgesic activity based on the molecular fields. nih.gov

Illustrative 2D-QSAR Descriptors for this compound Analogues:

DescriptorDescriptionPotential Influence on Activity
Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.Can affect solubility, absorption, and distribution.
logP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.Influences membrane permeability and binding to hydrophobic pockets.
Topological Polar Surface Area (TPSA) The sum of the surfaces of polar atoms in a molecule.Correlates with hydrogen bonding potential and cell permeability.
Number of Hydrogen Bond Donors The number of N-H and O-H bonds.Important for specific interactions with biological targets.
Number of Hydrogen Bond Acceptors The number of nitrogen and oxygen atoms.Crucial for forming hydrogen bonds with receptor sites.
Rotatable Bonds The number of bonds that allow free rotation.Affects conformational flexibility and binding entropy.

Pharmacophore Development and Validation for this compound Ligands

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore models are crucial tools in drug discovery for virtual screening of compound libraries and for designing new molecules with desired biological activities.

The development of a pharmacophore for a series of active this compound ligands would begin with the identification of a set of structurally diverse molecules with known biological activities against a particular target. These molecules would then be conformationally analyzed and aligned to identify common chemical features that are essential for activity. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive and Negative Ionizable groups

Hypothetical Pharmacophore Features for this compound:

FeatureCorresponding Moiety in this compound
Hydrogen Bond Acceptor Purine nitrogen atoms, carbonyl oxygen of the acetamide group
Hydrogen Bond Donor N-H of the purine ring, N-H of the acetamide group
Aromatic Ring The purine ring system
Hydrophobic/Halogen Feature The chlorine atom at the 6-position

Computational Approaches to Understand SAR in this compound Derivatives

To gain a more granular understanding of the structure-activity relationships, more sophisticated computational methods can be employed. These approaches aim to model the interactions between the this compound derivatives and their biological target at an atomic level.

Molecular Field Analysis and CoMFA/CoMSIA Studies for this compound

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that provide detailed insights into the steric and electrostatic requirements for ligand binding.

In a CoMFA study of this compound analogues, the aligned molecules are placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies with a probe atom are calculated. These energy values are then used as descriptors in a partial least squares (PLS) analysis to generate a QSAR model. The results are often visualized as contour maps, highlighting regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity.

CoMSIA is an extension of CoMFA that calculates similarity indices at each grid point, considering not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to more interpretable and robust models. Studies on related purine derivatives have demonstrated the utility of these methods in establishing a correlation between molecular field descriptors and biological activity. nih.gov

Illustrative CoMFA/CoMSIA Contour Map Interpretation:

Contour ColorField TypeInterpretation for Favorable Activity
Green StericIndicates regions where bulky substituents are favored.
Yellow StericShows areas where bulky groups are disfavored.
Blue ElectrostaticHighlights regions where positive charge is favorable.
Red ElectrostaticIndicates areas where negative charge is favored.
White/Orange HydrophobicShows regions where hydrophobic groups enhance activity.
Magenta/Cyan H-Bond Donor/AcceptorIndicates favorable positions for hydrogen bond donors/acceptors.

Free Energy Perturbation and MM/GBSA Calculations for this compound Binding

For a highly accurate prediction of ligand binding affinities, more rigorous computational methods such as Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. These methods are computationally intensive but can provide invaluable insights into the thermodynamics of ligand-receptor binding.

Free Energy Perturbation (FEP) is a method based on statistical mechanics that calculates the difference in free energy between two states, for example, the binding of two different this compound analogues to a target protein. This is achieved by computationally "mutating" one ligand into another through a series of small, non-physical steps. FEP can yield highly accurate predictions of relative binding affinities, making it a powerful tool for lead optimization.

MM/GBSA is a more approximate but computationally less expensive method for estimating the free energy of binding. It involves running molecular dynamics simulations of the ligand-receptor complex and the individual ligand and receptor. The binding free energy is then calculated by combining the molecular mechanics energy of the complex, the solvation free energy (often calculated using a Generalized Born model), and an estimation of the conformational entropy. Molecular modeling studies on other 2-aminopurine (B61359) derivatives have successfully used such approaches to understand their interactions with biological receptors. acs.org

Advanced Analytical Methodologies for N 6 Chloro 1h Purin 2 Yl Acetamide Research

Chromatographic Techniques for Purity Assessment and Quantification of N-(6-chloro-1H-purin-2-yl)acetamide in Research Samples

Chromatographic methods are fundamental in determining the purity and concentration of this compound in various research contexts. These techniques separate the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of purine (B94841) derivatives due to its high resolution and sensitivity. taylorfrancis.comnih.gov For this compound, reversed-phase HPLC is the most common approach, allowing for the separation of polar compounds. nih.gov Method development involves optimizing the mobile phase, stationary phase, and detection parameters to achieve efficient separation from potential impurities. Purity levels as high as 98% for this compound have been reported using HPLC analysis.

A typical HPLC method for purine analysis involves a C18 column and a gradient elution with a buffered aqueous mobile phase and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net Ion-pairing agents can be added to the mobile phase to improve the retention and resolution of highly polar purine compounds. nih.gov UV detection is commonly employed, with wavelengths set around 254 nm or 260 nm, where the purine ring exhibits strong absorbance. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 10 mM Ammonium (B1175870) Formate (pH 3.6)
Mobile Phase B Methanol
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications for Volatile Derivatives of this compound (If Applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. Purines are non-volatile and often thermally unstable, preventing them from eluting from a GC column without decomposition. semanticscholar.orgresearchgate.net Therefore, derivatization is a mandatory step to increase the volatility and thermal stability of the analyte.

Common derivatization strategies for purines involve converting the polar N-H groups into less polar, more volatile derivatives. researchgate.net This can be achieved through reactions with silylating agents, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), or through acylation with reagents like ethyl chloroformate. semanticscholar.orgresearchgate.net Once derivatized, the volatile analogue of this compound can be separated and quantified using a standard GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Supercritical Fluid Chromatography (SFC) for Isomer Separation of this compound

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chromatography technique, using supercritical carbon dioxide as the primary mobile phase. chromatographyonline.comselvita.com This method is particularly advantageous for chiral separations and the analysis of isomers. sphinxsai.comchromatographyonline.com For this compound, SFC could be instrumental in separating potential tautomeric isomers or other structurally similar impurities.

The purine core of this compound can exist in different tautomeric forms, which can be challenging to separate by HPLC. SFC, with its unique selectivity, offers a promising alternative. The use of polar co-solvents (modifiers) like methanol or ethanol (B145695) enhances the elution of polar analytes and modifies the selectivity of the separation. chromatographyonline.com Chiral stationary phases can also be employed in SFC to resolve enantiomers if a chiral center were present in a related derivative. sphinxsai.com

Capillary Electrophoresis (CE) for Analysis of this compound

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is a powerful alternative to HPLC for the analysis of charged and polar compounds like purines. this compound, being a weakly acidic compound, can be analyzed in its ionized form using an appropriate buffer system.

To improve separation selectivity in CE, additives can be incorporated into the running buffer. For instance, cyclodextrins can be used to resolve isomers and closely related purine analogues through inclusion complexation. Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, is another approach that can be used to separate both neutral and charged purine species. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the proton on the purine ring (C8-H), the N-H protons of the purine and acetamide (B32628) groups, and the methyl protons of the acetamide group. The chemical shifts of these protons are influenced by their electronic environment. For example, the purine proton is expected to appear in the aromatic region (typically >8 ppm).

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the purine ring are characteristic and sensitive to substitution patterns. nih.gov The carbonyl and methyl carbons of the acetamide group would also have distinct resonances.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range (2-3 bond) correlations, which are crucial for confirming the position of the acetamide group and the chlorine atom on the purine scaffold.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Purine C2 - ~155
Purine C4 - ~153
Purine C5 - ~125
Purine C6 - ~150
Purine C8 ~8.5 ~145
Purine NH ~13.5 (broad) -
Acetamide NH ~10.5 (broad) -
Acetamide C=O - ~169
Acetamide CH₃ ~2.2 ~24

Note: These are predicted values based on known data for similar purine structures and may vary slightly from experimental values.

High-Resolution Mass Spectrometry (HRMS) for this compound and its In Vitro Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, providing highly accurate mass measurements that facilitate unambiguous molecular formula determination. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers, often coupled with electrospray ionization (ESI), allow for the verification of the parent compound's molecular ion with exceptional precision. For this compound (C₇H₆ClN₅O), the expected exact mass provides a benchmark for its identification.

In the context of in vitro metabolism studies, HRMS is crucial for identifying and characterizing potential metabolites. Purine analogs undergo various metabolic transformations, and HRMS, particularly when coupled with liquid chromatography (LC-HRMS), can detect and identify these modified structures in complex biological matrices. longdom.orgnih.gov Common metabolic pathways for purine derivatives include oxidation, dechlorination, and conjugation. nih.gov HRMS/MS (tandem mass spectrometry) experiments further aid in structural elucidation by providing characteristic fragmentation patterns of the parent compound and its metabolites. longdom.org

Potential in vitro metabolites of this compound that can be identified using HRMS are outlined in the table below. The metabolism of purine analogues can be influenced by enzymes such as xanthine (B1682287) oxidase and dihydrofolate reductase. nih.govwikipedia.org

Table 1. Potential In Vitro Metabolites of this compound Identified by HRMS
MetaboliteMetabolic ReactionNotes on Identification
N-(6-hydroxy-1H-purin-2-yl)acetamide (Acetylated Hypoxanthine)Dechlorination and HydroxylationA mass shift corresponding to the replacement of chlorine with a hydroxyl group. Fragmentation would show the loss of the acetyl group.
2-amino-6-chloro-1H-purineDeacetylationLoss of the acetamide group (C₂H₃NO) would be observed. The resulting fragment is a known purine derivative.
N-(6-chloro-1H-purin-2-yl)amine GlucuronideGlucuronidationConjugation with glucuronic acid results in a significant mass increase. This is a common phase II metabolic pathway.
6-chloro-1H-purin-2-olDeacetylation and OxidationObserved as a minor metabolite, resulting from enzymatic hydrolysis of the amide followed by oxidation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

IR spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Cl bonds, as well as vibrations from the purine ring system. An evaluated IR spectrum for the related isomer, 2-(6-chloro-9H-purin-9-yl)acetamide, shows characteristic peaks that can be used as a reference. nist.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the purine ring's skeletal modes. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal, allowing for the detection of low concentrations of purine derivatives. koreascience.krnih.gov

Table 2. Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy TechniqueNotes
N-H Stretch (Amide and Purine)3100 - 3400IR, RamanBroad bands in IR due to hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100IR, RamanWeak to medium intensity.
C=O Stretch (Amide I)1650 - 1700IR (Strong), Raman (Medium)Characteristic strong absorption in the IR spectrum.
C=N/C=C Stretch (Purine Ring)1550 - 1620IR, Raman (Strong)Multiple bands corresponding to ring vibrations. Raman is particularly sensitive to these modes. nih.gov
N-H Bend (Amide II)1510 - 1550IRCoupled C-N stretching and N-H bending.
Purine Ring Breathing~700 - 800Raman (Strong)A characteristic sharp and intense peak in the SERS spectrum of purines.
C-Cl Stretch600 - 800IR, RamanPosition is sensitive to the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The purine ring system, being an aromatic heterocycle, gives rise to characteristic absorption bands in the UV region, primarily due to π→π* and n→π* transitions. nih.govacs.org

The UV spectrum of purine derivatives typically displays a strong absorption band around 260 nm, which is attributed to overlapping π→π* electronic transitions. acs.org The presence of the chloro and acetamide substituents on the purine core of this compound is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λ_max) compared to the parent purine. A less intense n→π* transition may also be observed as a shoulder on the red side of the main absorption band. nih.govacs.org

Solvatochromism, the change in the position of absorption bands with solvent polarity, can provide insights into the nature of the electronic transitions. nih.govresearchgate.net For instance, π→π* transitions often show a slight red shift in polar solvents, while n→π* transitions typically exhibit a blue shift.

Table 3. Predicted UV-Vis Absorption Data for this compound
SolventPredicted λ_max (nm)Electronic TransitionExpected Molar Absorptivity (ε)
Ethanol/Methanol~265 - 275π→πHigh (10,000 - 15,000 M⁻¹cm⁻¹)
Acetonitrile~262 - 272π→πHigh
Water (pH 7)~268 - 278π→πHigh
Hexane~280 - 290n→πLow (<1,000 M⁻¹cm⁻¹)

X-ray Crystallography of this compound and its Co-crystals (Academic Research Focus)

In the solid state, the acetamide and purine moieties are expected to engage in extensive hydrogen bonding. The N-H groups of the purine ring and the acetamide, along with the carbonyl oxygen and ring nitrogens, can act as hydrogen bond donors and acceptors, leading to the formation of complex supramolecular architectures like chains or sheets. nih.gov

A significant area of academic research is the formation of co-crystals, which are multi-component crystals held together by non-covalent interactions. researchgate.net Co-crystallization of this compound with pharmaceutically acceptable co-formers (e.g., carboxylic acids) could be explored to modify its physicochemical properties. acs.orgnih.govnih.govresearchgate.net X-ray crystallography is essential for confirming the formation of a co-crystal and characterizing the specific intermolecular synthons that define its structure. nih.govnih.gov

Table 4. Hypothetical Crystallographic Data for this compound
ParameterPredicted Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicCommon for such organic molecules. nih.govresearchgate.net
Space GroupP2₁/c or PbcaCentrosymmetric space groups are frequently observed. researchgate.netresearchgate.net
Key Hydrogen BondsN-H···N (purine-purine), N-H···O=C (amide-amide)Dictates the primary packing motif.
π-π Stacking Distance3.3 - 3.6 ÅIndicates stacking interactions between purine rings, contributing to crystal stability.
Co-crystal SynthonAmide-Carboxylic Acid HeterosynthonA robust and predictable interaction for co-crystal design with acidic co-formers. nih.gov

Bioanalytical Method Development for this compound in Complex Biological Matrices (In Vitro)

Developing a robust and validated bioanalytical method is essential for quantifying this compound in complex in vitro biological matrices, such as cell lysates, microsomal incubations, or cell culture media. The method of choice is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and wide dynamic range. chromatographyonline.com

The development process involves several key steps. First is sample preparation, which aims to extract the analyte from the matrix and remove interfering substances like proteins and salts. nih.gov Common techniques include protein precipitation (PPT) with a cold organic solvent (e.g., acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) for cleaner samples. longdom.orgnih.gov

Next, chromatographic conditions are optimized to achieve good separation of the analyte from matrix components and potential metabolites. Reversed-phase chromatography using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile) is a common starting point. cabidigitallibrary.org

Finally, the mass spectrometer is tuned for the specific detection of this compound. This is done in multiple reaction monitoring (MRM) mode, where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. The transition from precursor to product ion is highly specific to the analyte, ensuring accurate quantification even at low concentrations. chromatographyonline.com An internal standard, structurally similar to the analyte, is used to correct for variability in sample processing and instrument response. nih.gov

Table 5. Outline of a Hypothetical LC-MS/MS Method for In Vitro Analysis
ParameterCondition/TechniqueRationale
Sample PreparationProtein Precipitation with Acetonitrile (containing internal standard)Simple, fast, and effective for removing the bulk of proteins from in vitro samples. longdom.org
LC ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like purine derivatives.
Mobile PhaseGradient elution with A: 0.1% Formic Acid in Water and B: AcetonitrileAllows for efficient elution and separation of the analyte from early-eluting polar and late-eluting non-polar interferences.
Ionization ModePositive Electrospray Ionization (ESI+)Purine derivatives readily form protonated molecules [M+H]⁺.
MS/MS Transition (MRM)Precursor Ion [M+H]⁺ → Specific Product IonProvides high selectivity and sensitivity for quantification. The specific m/z values would be determined experimentally.
Internal StandardA stable isotope-labeled version or a close structural analogCompensates for matrix effects and procedural losses. nih.gov

Prodrug Strategies and Advanced Delivery Systems for N 6 Chloro 1h Purin 2 Yl Acetamide Academic Research

Rational Design of Prodrugs for Improved Biological Activity or Targeting of N-(6-chloro-1H-purin-2-yl)acetamide

No literature exists detailing the conceptualization or design of prodrugs for this compound to enhance its biological effects or to direct it to specific tissues or cells.

Synthesis and Characterization of Prodrugs of this compound

There are no published methods for the synthesis or analytical characterization (e.g., NMR, mass spectrometry, HPLC) of any prodrug derivatives of this compound.

In Vitro Evaluation of Prodrug Activation and Bioconversion Kinetics for this compound Derivatives

Studies evaluating the conversion of hypothetical prodrugs back to the active parent compound, this compound, in various in vitro systems (e.g., plasma, liver microsomes) have not been reported. Consequently, no data on the kinetics of such bioconversion is available.

Nanocarrier Encapsulation and Targeted Delivery Approaches for this compound (In Vitro Research)

Liposomal and Polymeric Nanoparticle Encapsulation of this compound

Research on the encapsulation of this compound into liposomes or polymeric nanoparticles, including details on formulation, loading efficiency, and release kinetics, has not been published.

Receptor-Mediated Targeting Strategies for this compound Delivery (In Vitro Cell Models)

There is no evidence in the scientific literature of attempts to functionalize nanocarriers with ligands for receptor-mediated targeting of this compound to specific cells in vitro.

Research Applications and Future Perspectives for N 6 Chloro 1h Purin 2 Yl Acetamide

N-(6-chloro-1H-purin-2-yl)acetamide as a Chemical Probe for Elucidating Specific Biological Pathways

The unique chemical characteristics of this compound make it a candidate for development as a chemical probe to investigate complex biological systems. Chemical probes are small molecules used to study proteins and pathways directly in living cells, offering a level of temporal and spatial control that genetic methods cannot always provide. nih.gov The utility of a probe is defined by its ability to interact with a specific target, often through covalent modification, to elucidate its function.

The 6-chloropurine (B14466) moiety is a key feature, as the chlorine atom can act as a leaving group in nucleophilic substitution reactions. This reactivity is crucial for its potential function as a covalent probe. For instance, in studies of nucleoside analogues against the SARS-CoV virus, the 6-chloropurine component was deemed vital for antiviral activity, with researchers suggesting it could form a covalent bond with the target enzyme, leading to irreversible inhibition. nih.gov This capacity for covalent interaction is a hallmark of effective chemical probes.

Furthermore, purine (B94841) analogues can be tagged with reporter groups, such as alkynes or azides, to enable their detection and enrichment for proteomic studies. nih.gov By modifying this compound with such a bioorthogonal handle, it could be used to "fish" for its binding partners within the cellular environment, thereby identifying the specific proteins and pathways it modulates. While this compound has not yet been extensively developed as a probe, its structural components suggest a strong potential for this application in exploring the vast landscape of purine-binding proteins.

This compound as a Lead Scaffold in Early-Stage Academic Drug Discovery Research

In the quest for new medicines, a "lead scaffold" is a core molecular structure that serves as a starting point for developing a series of related compounds with therapeutic potential. This compound is well-suited for this role due to the established importance of the purine scaffold in medicinal chemistry and the reactivity of its chloro-substituent.

The precursor, 2-amino-6-chloropurine (B14584), is a widely used starting material for the synthesis of diverse 6-substituted purine derivatives. scielo.org.mxjmcs.org.mxresearchgate.net Researchers have successfully created libraries of compounds by reacting this precursor with various amines, thiols, and other nucleophiles to explore a wide range of biological activities. scielo.org.mxresearchgate.net this compound offers a similar, yet distinct, scaffold where the 2-amino group is acetylated. This modification alters the electronic properties and hydrogen bonding potential of the molecule, potentially leading to different target specificities compared to derivatives of 2-amino-6-chloropurine.

The versatility of this scaffold allows for systematic chemical modifications to establish Structure-Activity Relationships (SAR). By synthesizing analogues with different substituents at the 6-position and observing the corresponding changes in biological effect, researchers can optimize the compound for potency and selectivity against a specific biological target. This iterative process of design, synthesis, and testing is fundamental to academic drug discovery research.

Potential Contributions of this compound to the Understanding of Purine Metabolism and Signaling

Purines are fundamental to life, forming the basis of DNA and RNA, serving as the primary energy currency in the form of ATP, and acting as key signaling molecules. The enzymes involved in purine metabolism and signaling are therefore critical targets for therapeutic intervention. Due to its structural similarity to natural purines like adenine (B156593) and guanine, this compound can potentially interact with these enzymes.

Research on closely related analogues provides compelling evidence for this potential. A study on 2-amino-6-chloro-1-deazapurine, which differs slightly in the purine ring system, revealed that it inhibits purine nucleotide biosynthesis at two distinct points. nih.gov The study also drew comparisons to the effects of 2-amino-6-chloropurine, indicating that this class of compounds can significantly perturb the purine pathway. nih.gov Specifically, these analogues were found to interfere with the conversion of inosine (B1671953) monophosphate (IMP) to guanosine (B1672433) monophosphate (GMP) and an earlier step in the de novo synthesis pathway. nih.gov

By studying how this compound affects the levels of various purine metabolites within cells, researchers could gain insights into the regulation of this complex network. It could be used to probe the function of specific enzymes, such as IMP dehydrogenase, which is a target in cancer and immunology. Such studies would enhance our fundamental understanding of purine biology and its role in disease.

Emerging Research Directions for this compound and Related Analogues

The structural framework of this compound provides a fertile ground for discovering new biological functions and for detailed molecular interaction studies.

Exploration of Novel Biological Activities for this compound

The 6-chloropurine scaffold has been associated with a wide array of biological effects, suggesting that this compound and its derivatives could be active in multiple therapeutic areas. Research on related compounds has uncovered several promising activities that could be explored.

Antifungal Activity: Several studies have shown that derivatives synthesized from 2-amino-6-chloropurine exhibit significant activity against various fungal species, including Aspergillus niger and Candida tropicalis. scielo.org.mxjmcs.org.mxresearchgate.net

Antiviral Activity: Nucleoside analogues containing the 6-chloropurine base were found to be effective against the SARS-coronavirus. nih.gov This highlights the potential for developing this compound-based compounds for viral infections.

Anticancer Activity: Purine analogues are a cornerstone of cancer chemotherapy. Derivatives of 6-chloropurine have been evaluated for their cytotoxic effects against cancer cell lines. researchgate.net

Enzyme Activation: A compound containing a 6-chloro substituent, PF-06409577, was identified as a direct activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and a target for metabolic diseases like diabetic nephropathy. nih.gov

The table below summarizes the biological activities observed in compounds structurally related to this compound, indicating promising avenues for future screening efforts.

Biological ActivityRelated Compound ClassPotential Therapeutic AreaReference(s)
Antifungal6-Substituted purines from 2-amino-6-chloropurineInfectious Disease scielo.org.mxresearchgate.net
Antiviral (SARS-CoV)6-Chloropurine nucleoside analoguesInfectious Disease nih.gov
AnticancerN-9 substituted-6-chloropurine derivativesOncology researchgate.net
AMPK Activation6-Chloro-indole-carboxylic acid derivativeMetabolic Disease nih.gov

Co-Crystallization Studies of this compound with Protein Targets

To fully understand how a compound exerts its biological effect, it is essential to visualize its interaction with its protein target at an atomic level. Co-crystallization followed by X-ray diffraction is a powerful technique that provides a three-dimensional snapshot of the protein-ligand complex. This information is invaluable for drug design, as it reveals the precise binding mode and allows for structure-based optimization of the lead compound. acs.org

While no co-crystal structures of this compound have been published, studies on other purine derivatives have successfully employed this technique. For example, co-crystals of purine alkaloids like theophylline (B1681296) and caffeine (B1668208) with various "co-formers" have been synthesized and structurally characterized. nih.govacs.org These studies provide a methodological blueprint for how to approach the co-crystallization of this compound with a target enzyme, such as a kinase or a metabolic enzyme.

The process would involve identifying a protein target, producing and purifying the protein, and then screening various conditions to promote the formation of a crystal containing both the protein and the bound compound. A successful co-crystal structure would illuminate the key amino acid residues involved in binding and guide the design of more potent and selective analogues.

Integration of Artificial Intelligence and Machine Learning in Future this compound Research

The field of drug discovery is being transformed by artificial intelligence (AI) and machine learning (ML). aimodels.fyiarxiv.org These computational tools can analyze vast datasets to predict the properties of molecules, identify new biological targets, and design novel compounds from scratch, significantly accelerating the research and development process. arxiv.orgnih.gov

For a compound like this compound, AI and ML can be applied in several ways:

Target Prediction: ML models trained on known drug-target interactions can predict the most likely protein targets for this compound. This can help prioritize experimental validation and uncover unexpected mechanisms of action.

Property Prediction: AI can predict the physicochemical and pharmacokinetic properties (absorption, distribution, metabolism, excretion) of virtual analogues of the compound before they are synthesized, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency and low toxicity.

Omics Data Analysis: In studies of purine metabolism, ML algorithms can analyze complex transcriptomic or metabolomic data to identify subtle patterns and pinpoint the specific pathways affected by the compound. arxiv.org

By integrating these powerful computational approaches, future research on this compound can be conducted more efficiently and intelligently, enhancing the probability of translating this promising scaffold into a valuable chemical tool or therapeutic lead.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-chloro-1H-purin-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with purine derivatives. A common approach includes:

  • Step 1 : Chlorination of the purine core at the 6-position using POCl₃ or SOCl₂ under reflux conditions.
  • Step 2 : Acetamide coupling via nucleophilic substitution or amide bond formation (e.g., using EDC/NHS for activation) .
  • Critical Parameters : Temperature (60–80°C for amide coupling), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:acylating agent). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and acetamide groups) and aromatic proton integration .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion verification (e.g., [M+H]⁺ at m/z 226.05) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX-97 for refinement; monitor hydrogen bonding and π-π stacking in the purine core .

Q. How is the bioactivity of this compound assessed in preliminary studies?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases or phosphodiesterases) using fluorogenic substrates .
  • Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cell-Based Assays : MTT assays for cytotoxicity (e.g., IC₅₀ in cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and binding interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to map molecular electrostatic potential (MESP) and HOMO-LUMO gaps, identifying reactive sites .
  • Molecular Docking : AutoDock Vina to predict binding affinity with protein targets (e.g., adenosine receptors); validate with MD simulations (AMBER force field) for stability .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and cell culture conditions (e.g., serum-free media).
  • Orthogonal Assays : Cross-validate enzyme inhibition with SPR (surface plasmon resonance) for kinetic binding analysis .
  • Statistical Analysis : Use ANOVA/Tukey tests to identify outliers in dose-response datasets .

Q. How can crystallographic challenges (e.g., disorder or twinning) during X-ray analysis of this compound be addressed?

  • Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve electron density ambiguities.
  • Refinement : SHELXL for handling disorder (e.g., chloro group occupancy) and hydrogen bonding networks. Use TWINLAW for twinned crystals .

Q. What mechanistic insights guide the optimization of regioselective reactions in purine-based acetamide derivatives?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., chloro displacement vs. acetamide formation).
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block competing reactive sites during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.